molecular formula C13H15NO2 B1397914 1-(3-Methoxypropyl)-1H-indole-3-carbaldehyde CAS No. 897949-13-2

1-(3-Methoxypropyl)-1H-indole-3-carbaldehyde

Cat. No. B1397914
M. Wt: 217.26 g/mol
InChI Key: UQFDWIPHFBIHPN-UHFFFAOYSA-N
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Description

The compound “1-(3-Methoxypropyl)-1H-indole-3-carbaldehyde” seems to be a complex organic molecule. It likely contains an indole group, which is a common structure in many natural products and pharmaceuticals . The “3-Methoxypropyl” part suggests the presence of a methoxy group (-OCH3) and a propyl group (-CH2CH2CH3) attached to the molecule .

Scientific Research Applications

  • Electrophilic Reactivity and Nucleophilic Substitution : 1-Methoxyindole-3-carbaldehyde demonstrates versatile electrophilic properties, reacting regioselectively at the 2-position with various nucleophiles. This results in the production of 2-substituted indole-3-carbaldehydes, as explored in studies focused on nucleophilic substitution reactions in indole chemistry (Yamada, Shinmyo, Nakajou, & Somei, 2012).

  • Formation of Novel Derivatives and Building Blocks : Research indicates that 1-Methoxy-6-nitroindole-3-carbaldehyde is a versatile electrophile. This compound has been used in the regioselective formation of 2,3,6-trisubstituted indole derivatives and as a building block for pyrimido[1,2-a]indole derivatives (Yamada et al., 2009).

  • Catalysis and Formation of Indole Derivatives : A method involving gold(I)-catalyzed cycloisomerization has been developed to prepare 1H-indole-2-carbaldehydes. This process shows operational simplicity and efficiency for a variety of substrates, suggesting the potential of 1H-indole derivatives in catalytic applications (Kothandaraman, Mothe, Toh, & Chan, 2011).

  • Structural and Spectroscopic Analysis : Studies on the structure and spectroscopy of 1-acetoxy-, 1-hydroxy-, and 1-methoxy-indoles have provided insights into their reactivity and spectral properties, leading to the development of novel compounds such as 1-methoxy-NN-dimethyl-tryptamine (Acheson, Hunt, Littlewood, Murrer, & Rosenberg, 1979).

  • Synthesis of Furano[2,3-g]indoles : 1-Methoxyindoles have been used in the synthesis of furano[2,3-g]indoles, demonstrating the potential of 1H-indole derivatives in the creation of complex heterocyclic structures (Pchalek, Kumar, & Black, 2021).

  • Green Chemistry Applications : Indole-3-carbaldehyde plays a significant role in green chemistry, as evidenced by its use in the solvent-free synthesis of Knoevenagel condensed products. This approach offers advantages such as high yields, short reaction times, and environmental benefits (Madan, 2020).

properties

IUPAC Name

1-(3-methoxypropyl)indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-16-8-4-7-14-9-11(10-15)12-5-2-3-6-13(12)14/h2-3,5-6,9-10H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFDWIPHFBIHPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C=C(C2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxypropyl)-1H-indole-3-carbaldehyde

Synthesis routes and methods

Procedure details

To a DMF (0.1 M) solution of indole-3-carbaldehyde (1 eq) was added sodium hydride (60% (w/w) dispersion in oil, 1.1 eq.) at 0° C. followed by 1-bromo-3-methoxypropane (1.5 eq.). The reaction mixture was stirred at 50° C. for 4 h. The mixture was then diluted with ether, washed with water and brine, dried over MgSO4, filtered and the filtrate concentrated in vacuo. Purification of the crude product thus obtained by way of flash chromatography (SiO2, 1:1 (v/v) Hex:EtOAc→EtOAc) afforded the title compound as a colorless oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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